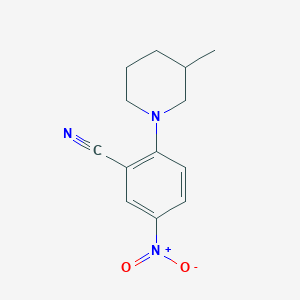
2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile is a chemical compound characterized by its molecular structure, which includes a nitro group (-NO2) and a cyano group (-CN) attached to a benzene ring, and a 3-methylpiperidin-1-yl group
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of physiological effects
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile typically involves the nitration of 2-(3-methylpiperidin-1-yl)benzonitrile. The reaction conditions include the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-(3-methylpiperidin-1-yl)-5-aminobenzonitrile.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: N-alkylated derivatives.
Applications De Recherche Scientifique
2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand the interaction of nitro compounds with biological molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile is unique due to its specific combination of functional groups. Similar compounds include:
2-(3-Methylpiperidin-1-yl)benzonitrile: Lacks the nitro group.
2-(3-Methylpiperidin-1-yl)-5-aminobenzonitrile: Has an amino group instead of a nitro group.
2-(3-Methylpiperidin-1-yl)-5-nitrobenzamide: Has an amide group instead of a cyano group.
Propriétés
IUPAC Name |
2-(3-methylpiperidin-1-yl)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-3-2-6-15(9-10)13-5-4-12(16(17)18)7-11(13)8-14/h4-5,7,10H,2-3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLJWVBOLYEGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
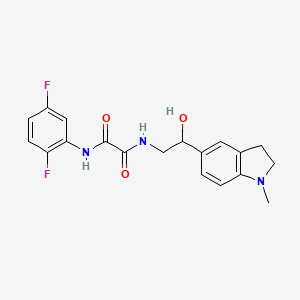
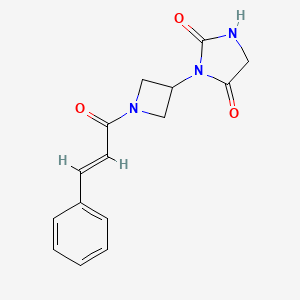
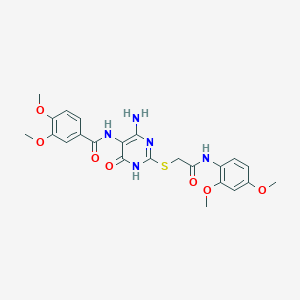
![2-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B2788791.png)
![2-methoxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2788792.png)

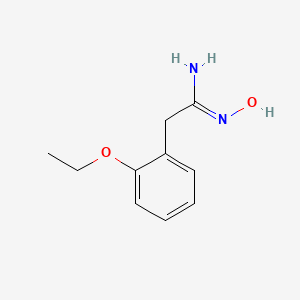
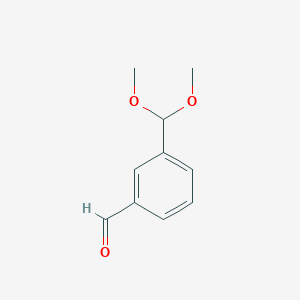
![1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine](/img/structure/B2788799.png)
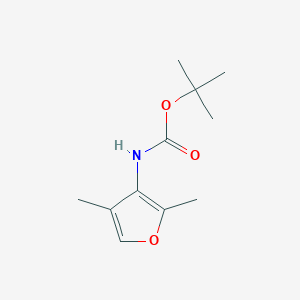
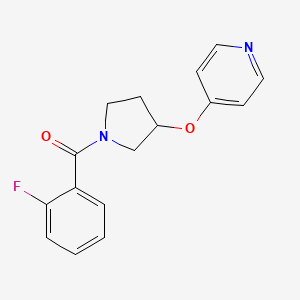
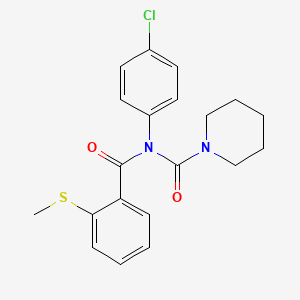
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2788807.png)

